molecular formula C14H17N3O3S3 B2413212 4-(N,N-dimethylsulfamoyl)-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide CAS No. 941973-74-6

4-(N,N-dimethylsulfamoyl)-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

Cat. No. B2413212
CAS RN: 941973-74-6
M. Wt: 371.49
InChI Key: IAGLJHAASADRIV-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its various biological properties. DMTB is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is responsible for the attachment of myristate to proteins. Inhibition of NMT by DMTB has been shown to have potential therapeutic applications in various diseases, including cancer, viral infections, and parasitic diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Lynch et al. (2006) explored the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, including derivatives similar to the queried compound. The hydrochloride salts of these compounds exhibited anti-inflammatory activity, highlighting their potential in medicinal chemistry (Lynch et al., 2006).
  • Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives and studied their gelation behavior. This research is significant in understanding the molecular structures and interactions of related compounds (Yadav & Ballabh, 2020).

Anticancer Applications

  • Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of such compounds (Ravinaik et al., 2021).

Gelation and Material Science

  • In the context of material science, the gelation behavior and molecular interactions of N-(thiazol-2-yl) benzamide derivatives, as studied by Yadav and Ballabh (2020), are crucial for the development of new materials with specific physical properties (Yadav & Ballabh, 2020).

Miscellaneous Applications

  • Compounds related to 4-(N,N-dimethylsulfamoyl)-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide have been studied for various applications such as antimicrobial agents (Bikobo et al., 2017), and in the development of imaging agents for medical diagnostics (Fujinaga et al., 2012) (Bikobo et al., 2017); (Fujinaga et al., 2012).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S3/c1-17(2)23(19,20)12-6-4-10(5-7-12)13(18)16-14-15-11(8-21-3)9-22-14/h4-7,9H,8H2,1-3H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGLJHAASADRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

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